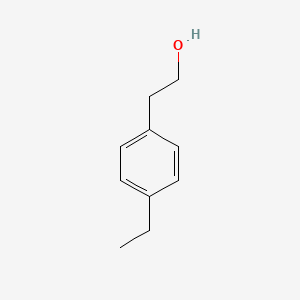

2-(4-ethylphenyl)ethanol

概要

説明

2-(4-Ethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is characterized by the presence of an ethyl group attached to the para position of a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

作用機序

Target of Action

4-Ethylphenethyl alcohol, also known as 2-(4-ethylphenyl)ethanol, is a type of alcohol. The primary targets of alcohols are various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Alcohols, including 4-Ethylphenethyl alcohol, act on these neurotransmitters in a complex manner. They are both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .

Pharmacokinetics

The elimination of alcohol from the body occurs primarily through metabolism (92-98% of dose) by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, denoted CYP2E1 . Only between 2 and 10% of the dose of alcohol is excreted unchanged in urine, breath, and in sweat/perspiration .

生化学分析

Cellular Effects

It is known that ethanol, a related compound, can disrupt the physical structure of almost any type of membrane, including the plasma membrane, membranes of cell organelles (endoplasmic reticulum and mitochondrium), and liposomes . It is possible that 4-Ethylphenethyl alcohol may have similar effects on cellular structures and processes.

Molecular Mechanism

It is known that ethanol, a related compound, can influence the function of mitochondria and their energy metabolism . It is possible that 4-Ethylphenethyl alcohol may have similar effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that ethanol, a related compound, can cause changes in the blood alcohol concentration depending on storage conditions, such as time and temperature . It is possible that 4-Ethylphenethyl alcohol may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

It is known that ethanol, a related compound, can cause a number of cytotoxic effects, most of which are independent of cell type . It is possible that 4-Ethylphenethyl alcohol may have similar dosage effects in animal models.

Metabolic Pathways

It is known that ethanol, a related compound, is degraded via multiple enzymatic pathways, such as alcohol dehydrogenase (ADH), cytochrome P4502E1 (CYP2E1), and catalase . It is possible that 4-Ethylphenethyl alcohol may be involved in similar metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Ethylphenethyl alcohol within cells and tissues are not well-understood. It is known that ethanol, a related compound, is infinitely soluble in water and slightly soluble in lipids. Like any dissolved substance, it changes the colligative properties of water; however, it lacks an osmotic effect in biologic systems because it is freely diffusible across cell membranes . It is possible that 4-Ethylphenethyl alcohol may have similar transport and distribution properties.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is possible that 4-Ethylphenethyl alcohol may have similar effects on the subcellular localization of certain biomolecules.

準備方法

Synthetic Routes and Reaction Conditions: 2-(4-Ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-ethylbenzaldehyde) to yield the desired alcohol . The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-ethylacetophenone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl group to an alcohol .

化学反応の分析

Types of Reactions: 2-(4-Ethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 4-Ethylbenzaldehyde, 4-Ethylbenzoic acid

Reduction: 4-Ethylphenylethane

Substitution: 4-Ethylphenylethyl chloride, 4-Ethylphenylethyl bromide

科学的研究の応用

2-(4-Ethylphenyl)ethanol has a wide range of applications in scientific research:

類似化合物との比較

- 2-(4-Methylphenyl)ethanol

- 2-(4-Isopropylphenyl)ethanol

- 2-(4-Butylphenyl)ethanol

Comparison: Compared to its analogs, 2-(4-ethylphenyl)ethanol exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For example, the ethyl group may enhance its lipophilicity, potentially increasing its ability to penetrate biological membranes .

生物活性

2-(4-Ethylphenyl)ethanol, also known as 4-ethylphenyl ethanol or ethyl-4-phenylmethanol, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : CHO

- Molecular Weight : 150.22 g/mol

- CAS Number : 54264-96-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study analyzed its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has shown potential as an antioxidant. In vitro assays revealed that it scavenges free radicals effectively, with a half-maximal effective concentration (EC50) value of 12.5 µg/mL in the DPPH assay . This property suggests its utility in preventing oxidative stress-related cellular damage.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. In a controlled experiment, it significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This indicates its potential as an anti-inflammatory agent in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound integrates into bacterial membranes, altering their permeability and leading to cell death.

- Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By inhibiting specific signaling pathways, it reduces the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, the efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated notable activity, with a reduction in bacterial load by over 90% within 24 hours of treatment .

Case Study 2: Antioxidant Activity Assessment

A laboratory study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that it outperformed several common antioxidants like ascorbic acid in scavenging DPPH radicals .

Data Tables

| Biological Activity | Test Organism/Condition | MIC/EC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.1 mg/mL |

| Antioxidant | DPPH Radical Scavenging | 12.5 µg/mL |

| Anti-inflammatory | LPS-stimulated macrophages | Significant reduction in TNF-alpha and IL-6 |

特性

IUPAC Name |

2-(4-ethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUYBEOUXPOHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202622 | |

| Record name | 1-(3-Ethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22545-13-7, 54264-96-9 | |

| Record name | 4-Ethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22545-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Ethylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054264969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Ethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。